molecular formula C15H18N2OS B2650505 2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide CAS No. 861432-81-7

2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide

Cat. No. B2650505
M. Wt: 274.38
InChI Key: ZMPBJLLTFXHYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide is a chemical compound with the molecular formula C15H18N2OS and a molecular weight of 274.39 . It is used for proteomics research applications .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide consists of 15 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The exact monoisotopic mass is 274.113983 Da .

Scientific Research Applications

Synthesis and Material Properties A key area of application involves the synthesis and investigation of the properties of polymers and materials derived from related chemical structures. For instance, Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units, showcasing high thermal stability and solubility in polar solvents, demonstrating potential applications in high-performance materials Hsiao et al., 2000. Similarly, Spiliopoulos et al. (1998) developed rigid-rod polyamides and polyimides characterized by excellent thermooxidative stability, hinting at their utility in advanced material applications Spiliopoulos et al., 1998.

Biological and Pharmacological Activities In the realm of therapeutic research, compounds structurally similar to "2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide" have been synthesized and evaluated for various biological activities. Amr et al. (2010) synthesized a series of novel thiophene derivatives which were screened for antiarrhythmic, serotonin antagonist, and antianxiety activities, showcasing significant biological activities Amr et al., 2010. This highlights the compound's potential in the development of new therapeutic agents.

Chemical Synthesis and Methodology Development Furthermore, the chemical structure of interest serves as a foundation for the development of synthetic methodologies. For example, the Gewald reaction, a method for synthesizing thiophene derivatives, has been utilized to create compounds with antimicrobial properties, as demonstrated by Arora et al. (2012), indicating the compound's significance in synthetic organic chemistry and drug discovery Arora et al., 2012.

properties

IUPAC Name

2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-15(2,3)10-6-4-9(5-7-10)11-8-19-14(17)12(11)13(16)18/h4-8H,17H2,1-3H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPBJLLTFXHYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide

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